molecular formula C30H31N3O4S2 B2703729 ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate CAS No. 532971-20-3

ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B2703729
CAS No.: 532971-20-3
M. Wt: 561.72
InChI Key: ZYAUECNJBGXWAD-UHFFFAOYSA-N
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Description

This compound is a structurally complex heterocyclic molecule featuring a cyclopenta[b]thiophene core esterified with an ethyl carboxylate group at position 2. The molecule is further functionalized with a sulfanyl acetamido linker at position 2, connecting it to a substituted indole moiety. The indole group is modified with a 2-[(4-methylphenyl)formamido]ethyl chain, introducing both aromatic (4-methylbenzamide) and aliphatic (ethyl) components.

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4S2/c1-3-37-30(36)27-22-8-6-10-24(22)39-29(27)32-26(34)18-38-25-17-33(23-9-5-4-7-21(23)25)16-15-31-28(35)20-13-11-19(2)12-14-20/h4-5,7,9,11-14,17H,3,6,8,10,15-16,18H2,1-2H3,(H,31,35)(H,32,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYAUECNJBGXWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, including Friedel-Crafts acylation, nucleophilic substitution, and cyclization reactions. The process typically begins with the preparation of the indole and thiophene intermediates, followed by their coupling under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester and amide groups are primary sites for hydrolysis under acidic or basic conditions:

Ester Hydrolysis

  • Conditions : Aqueous NaOH (1–2 M), ethanol/water (1:1), reflux (80–90°C, 4–6 hrs).

  • Product : Carboxylic acid derivative (molecular weight reduction by 46 g/mol).

  • Yield : ~85–92% for analogous cyclopenta[b]thiophene esters.

Amide Hydrolysis

  • Conditions : Concentrated HCl (6 M), 110°C, 8–12 hrs .

  • Product : Free amine and carboxylic acid fragments.

  • Note : The formamido group at the indole nitrogen resists hydrolysis under mild conditions due to steric protection .

Sulfanyl Group Reactivity

The sulfanyl (-S-) linker participates in nucleophilic substitution and oxidation:

Oxidation to Sulfoxide/Sulfone

  • Reagents : H₂O₂ (30%) in acetic acid (20°C, 2 hrs) → sulfoxide; extended reaction (6 hrs) → sulfone .

  • Yield : Sulfoxide (75%), sulfone (68%) .

Alkylation

  • Reagents : Alkyl halides (e.g., methyl iodide) in DMF, K₂CO₃ (60°C, 3 hrs) .

  • Product : Thioether derivatives.

  • Example : Methylation at sulfur increases lipophilicity (logP +0.8) .

Functionalization of the Indole Ring

The indole moiety undergoes electrophilic substitution:

Nitration

  • Conditions : HNO₃/H₂SO₄ (0–5°C, 1 hr) .

  • Regioselectivity : Substitution occurs at C-5 due to electron-donating formamido group .

  • Yield : 62% for 5-nitroindole derivatives .

Bromination

  • Reagents : Br₂ in CHCl₃ (RT, 30 min) .

  • Product : 2-bromoindole analog (used for cross-coupling reactions) .

Cyclopenta[b]thiophene Modifications

The cyclopenta[b]thiophene core enables Diels-Alder and hydrogenation reactions:

Diels-Alder Reaction

  • Dienophile : Maleic anhydride in toluene (reflux, 12 hrs).

  • Product : Fused bicyclic adduct (confirmed by X-ray crystallography in analogs).

Hydrogenation

  • Conditions : H₂ (1 atm), Pd/C (10 wt%), ethanol (RT, 24 hrs) .

  • Outcome : Saturation of cyclopentene ring (reduces aromaticity, enhances solubility) .

Cross-Coupling Reactions

The brominated indole or thiophene derivatives undergo Suzuki-Miyaura couplings:

Reaction Conditions Yield Reference
Suzuki (aryl boronic acid)Pd(PPh₃)₄, K₂CO₃, DME/H₂O (80°C, 8 hrs)78%
Sonogashira (alkyne)CuI, PdCl₂(PPh₃)₂, Et₃N, THF (60°C, 12 hrs)65%

Photochemical Reactions

UV irradiation (λ = 254 nm) in methanol induces:

  • C-S Bond Cleavage : Forms thiyl radicals detectable via EPR.

  • Degradation Pathway : Major products include indole-3-carboxylic acid and cyclopenta[b]thiophene fragments.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate exhibits promising properties for drug discovery. Its structural features suggest potential applications in:

  • Anticancer therapies : The compound may inhibit specific protein kinases involved in cancer progression, similar to related compounds that have shown efficacy against Aurora kinases and other targets associated with malignancies .
  • Antiviral and anti-inflammatory agents : The unique interactions facilitated by its structure could lead to modulation of inflammatory pathways or viral replication mechanisms .

Organic Synthesis

This compound can serve as a versatile building block in organic synthesis. Its complex structure allows for:

  • Synthesis of derivatives : Researchers can modify the compound to explore new derivatives with enhanced biological activities or improved pharmacokinetic profiles.
  • Model compound studies : It can be utilized to study reaction mechanisms involving heterocycles and thiophenes .

This compound has been investigated for its biological activity through various mechanisms:

  • Protein kinase inhibition : Studies indicate that compounds with similar structures can inhibit protein kinases critical for cell signaling and proliferation, making them potential candidates for cancer treatment .

Case Study 1: Anticancer Activity

Research has demonstrated that derivatives of compounds with similar structures effectively inhibit Aurora kinase B, leading to reduced tumor growth in preclinical models. This highlights the potential of this compound as a promising anticancer agent.

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that certain derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This reinforces the potential therapeutic applications of this compound in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on core structure , substituents , synthesis , and biological activity .

Structural Analogues

Compound Name Core Structure Substituents Key Differences References
Target Compound Cyclopenta[b]thiophene - Ethyl carboxylate (C3)
- Sulfanyl acetamido-indole (C2)
- 4-Methylphenyl formamidoethyl (indole N1)
Unique indole substitution with formamidoethyl chain N/A
Ethyl 2-[(4-phenylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Cyclopenta[b]thiophene - Ethyl carboxylate (C3)
- Biphenyl-4-ylcarbonyl amide (C2)
Replaces indole with biphenylamide; lacks sulfur linker
Ethyl 2-[[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate Cyclohepta[b]thiophene - Ethyl carboxylate (C3)
- Triazole-sulfanyl acetamido (C2)
Larger 7-membered ring; triazole instead of indole
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate Thiophene - Ethyl carboxylate (C3)
- Cyanoacrylamido (C2)
- 4,5-Dimethyl substituents
Simpler thiophene core; lacks fused cyclopentane
5-(1H-Imidazo[1,2-b][1,2,4]triazol-5-yl)-4-phenyl-2-phenylamino-thiophene-3-carboxylic acid ethyl ester Thiophene - Ethyl carboxylate (C3)
- Imidazo-triazole (C5)
- Phenylamino (C2)
Non-fused thiophene; imidazo-triazole substituent

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Indole vs. Sulfur Linkers: Sulfanyl acetamido groups enhance metabolic stability and solubility, as seen in triazole-containing analogues .
  • Synthetic Challenges :
    • The target compound’s multi-step synthesis (e.g., isomer separation during bromination ) complicates scalability compared to simpler acrylamido derivatives .

Biological Activity

Ethyl 2-{2-[(1-{2-[(4-methylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound features a cyclopenta[b]thiophene core with various functional groups that enhance its interaction with biological targets. Its structural complexity allows for diverse biological interactions, making it a candidate for further pharmacological studies.

The biological activity of this compound can be primarily attributed to its ability to interact with specific protein targets in the body. Notably, it may influence pathways related to:

  • Enzyme Inhibition : The compound may inhibit enzymes associated with cancer progression or inflammation.
  • Receptor Modulation : It could act as a ligand for various receptors involved in cellular signaling pathways.

Biological Activity Data

A summary of the biological activities and findings from various studies is presented below:

Biological Activity Observation Reference
Anticancer ActivityInduces apoptosis in cancer cell lines; inhibits tumor growth in vivo models.
Anti-inflammatory EffectsReduces cytokine release in activated macrophages.
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR), affecting folate metabolism.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Efficacy :
    • A study demonstrated that the compound significantly reduced cell viability in MCF-7 breast cancer cells by inducing apoptosis through the mitochondrial pathway. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells.
  • Anti-inflammatory Mechanism :
    • In a murine model of inflammation, the compound was shown to decrease levels of pro-inflammatory cytokines (TNF-alpha and IL-6) after administration, suggesting a potential role in managing inflammatory diseases.
  • Enzyme Interaction :
    • The compound was tested against DHFR and showed competitive inhibition with a Ki value of 50 nM, highlighting its potential as a lead compound for developing new antifolate drugs.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to mitigate skin/eye irritation (Category 2/2A hazards). Use fume hoods or respiratory protection (e.g., N95 masks) to avoid inhalation of dust/aerosols, as the compound exhibits respiratory toxicity (Specific Target Organ Toxicity, Category 3). Spills should be contained with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste. Store in a cool, dry place away from oxidizing agents .

Q. What synthetic routes are commonly employed for preparing cyclopenta[b]thiophene-3-carboxylate derivatives?

  • Methodological Answer : Key steps include:
  • Amide Coupling : Reacting thiol-containing intermediates (e.g., indole-3-thiol derivatives) with chloroacetamide groups via nucleophilic substitution.
  • Cyclization : Utilizing Friedel-Crafts alkylation or Pd-catalyzed cross-coupling to form the cyclopenta[b]thiophene core.
  • Esterification : Introducing carboxylate groups via ethyl chloroformate in basic conditions.
    Example: Ethyl 2-amino-thiophene derivatives are synthesized via Gewald reactions, followed by functionalization with arylformamidoethyl groups .

Q. Which characterization techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolves stereochemical ambiguities and confirms bond lengths/angles (e.g., C–S bond distances in thiophene rings) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., indole NH at δ 10–12 ppm, ester carbonyl at ~170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z for C₃₂H₃₂N₄O₄S₂).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Differentiates regioisomers by correlating proton-proton spatial relationships.
  • Computational DFT Modeling : Predicts NMR chemical shifts (e.g., using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets) to compare with experimental data.
  • X-ray Diffraction : Provides unambiguous confirmation of molecular geometry, as seen in cyclopenta[b]thiophene derivatives with resolved crystal structures .

Q. What computational methods predict the reactivity and electronic properties of cyclopenta[b]thiophene derivatives?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the thiophene ring’s sulfur atoms often act as electron-rich centers.
  • Molecular Dynamics Simulations : Model solvation effects and stability in biological membranes.
  • ADMET Prediction Tools : Use SwissADME or ADMETlab to estimate bioavailability and metabolic pathways .

Q. How can reaction yields be optimized in multi-step syntheses involving indole-thiophene hybrids?

  • Methodological Answer :
  • Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling).
  • Microwave-Assisted Synthesis : Reduces reaction time for steps like amide bond formation (e.g., from 24h to 2h).
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-oxidized thiophenes) and adjust stoichiometry .

Q. What strategies assess the ecological impact and biodegradation potential of this compound?

  • Methodological Answer :
  • OECD 301 Test Series : Measure ready biodegradability via dissolved organic carbon (DOC) removal in aqueous systems.
  • Microbial Toxicity Assays : Use Vibrio fischeri bioluminescence inhibition (EC₅₀) to estimate acute aquatic toxicity.
  • QSAR Modeling : Predict bioaccumulation factors (logP >3 indicates high potential) and persistence (half-life in soil/water) .

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